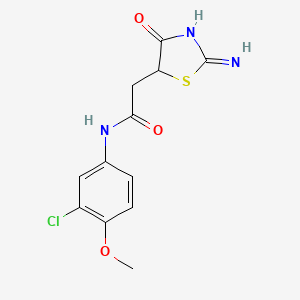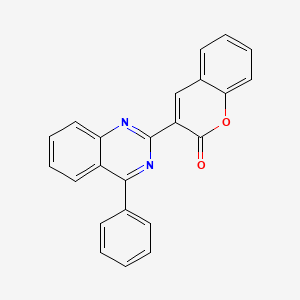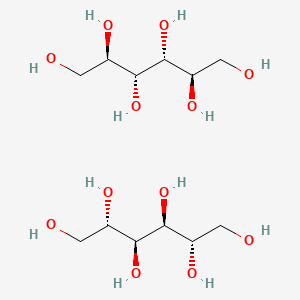
(2S,3S,4S,5S)-hexane-1,2,3,4,5,6-hexol;(2R,3R,4R,5R)-hexane-1,2,3,4,5,6-hexol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Inositols are a group of naturally occurring polyols with nine possible stereoisomers, including myo-inositol, which is the most abundant form in nature . These compounds play crucial roles in various biological processes and are widely studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexane-1,2,3,4,5,6-hexol can be achieved through several methods, including the reduction of glucose or other hexoses. One common synthetic route involves the catalytic hydrogenation of glucose using a metal catalyst such as nickel or platinum under high pressure and temperature conditions . Another method involves the reduction of glucose using sodium borohydride (NaBH4) in an aqueous solution .
Industrial Production Methods
Industrial production of hexane-1,2,3,4,5,6-hexol typically involves the extraction and purification of myo-inositol from natural sources such as corn steep liquor or rice bran. The extracted inositol is then subjected to crystallization and purification processes to obtain the desired stereoisomer .
Chemical Reactions Analysis
Types of Reactions
Hexane-1,2,3,4,5,6-hexol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert hexane-1,2,3,4,5,6-hexol into other polyols or sugar alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) for oxidation, and reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction . Substitution reactions often require specific catalysts or conditions depending on the desired functional group to be introduced .
Major Products Formed
The major products formed from these reactions include inositol phosphates, various polyols, and functionalized inositol derivatives .
Scientific Research Applications
Hexane-1,2,3,4,5,6-hexol and its stereoisomers have numerous scientific research applications:
Mechanism of Action
The mechanism of action of hexane-1,2,3,4,5,6-hexol involves its interaction with various molecular targets and pathways:
Cell Signaling: Inositol phosphates act as secondary messengers in cell signaling pathways, regulating processes such as cell growth, differentiation, and apoptosis.
Membrane Biogenesis: Inositols are involved in the synthesis of phosphatidylinositol, a key component of cell membranes.
Osmoregulation: Inositols help maintain cellular osmotic balance by regulating the concentration of osmolytes within cells.
Comparison with Similar Compounds
Hexane-1,2,3,4,5,6-hexol can be compared with other similar compounds such as:
Glucose: Both glucose and inositols are hexoses, but glucose is an aldose sugar, while inositols are polyols.
Mannitol: Mannitol is another polyol similar to inositols but differs in its stereochemistry and applications.
Sorbitol: Sorbitol is a sugar alcohol like inositols but is primarily used as a sweetener and laxative.
The uniqueness of hexane-1,2,3,4,5,6-hexol lies in its multiple stereoisomers and their diverse biological roles and applications .
Properties
Molecular Formula |
C12H28O12 |
|---|---|
Molecular Weight |
364.34 g/mol |
IUPAC Name |
(2S,3S,4S,5S)-hexane-1,2,3,4,5,6-hexol;(2R,3R,4R,5R)-hexane-1,2,3,4,5,6-hexol |
InChI |
InChI=1S/2C6H14O6/c2*7-1-3(9)5(11)6(12)4(10)2-8/h2*3-12H,1-2H2/t2*3-,4-,5-,6-/m10/s1 |
InChI Key |
SWMBOMMGMHMOHE-ULDVYXPFSA-N |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)O.C([C@@H]([C@@H]([C@H]([C@H](CO)O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(CO)O)O)O)O)O.C(C(C(C(C(CO)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2,3-dimethoxyphenyl)methanone](/img/structure/B12344838.png)
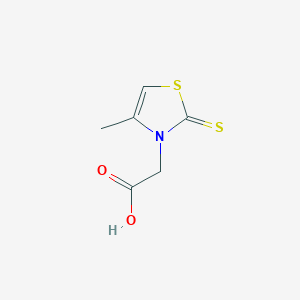

![(1R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylate](/img/structure/B12344854.png)
![2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B12344859.png)
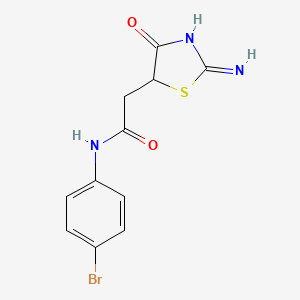
![2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B12344868.png)
![2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[2-(trifluoromethylsulfanyl)phenyl]acetamide](/img/structure/B12344871.png)
![ethyl 6-methyl-2-sulfanylidene-4-{1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B12344879.png)
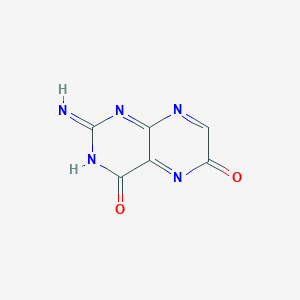
![2-(2-{[(5Z)-2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-ylidene]methyl}phenoxy)-N-(4-fluorophenyl)acetamide](/img/structure/B12344884.png)
